molecular formula C23H23NO6 B2710890 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide CAS No. 1448064-22-9

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

Cat. No.: B2710890
CAS No.: 1448064-22-9
M. Wt: 409.438
InChI Key: HFQYEMYJALHTKR-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a synthetic acetamide derivative featuring a but-2-yn-1-yl linker connecting a benzo[d][1,3]dioxol-5-yloxy moiety and a 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide group. The compound’s design integrates two pharmacologically relevant heterocycles: the benzo[d][1,3]dioxole (a methylenedioxyphenyl group) and the 2,3-dihydrobenzofuran, both associated with bioactivity in plant and mammalian systems .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-23(2)13-16-6-5-7-19(22(16)30-23)27-14-21(25)24-10-3-4-11-26-17-8-9-18-20(12-17)29-15-28-18/h5-9,12H,10-11,13-15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQYEMYJALHTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC#CCOC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety and a dihydrobenzofuran group, contributing to its unique properties. Its molecular formula is C20H22N2O5C_{20}H_{22}N_{2}O_{5}, with a molecular weight of 366.40 g/mol. The structural diversity is expected to enhance its interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, including:

  • Anticancer Activity : The compound shows potential as an anticancer agent by modulating key signaling pathways involved in tumor growth and metastasis.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and enzymes, suggesting applications in treating inflammatory diseases.
  • Antidiabetic Properties : Some derivatives have demonstrated the ability to lower blood glucose levels in animal models.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : It may inhibit enzymes such as EGFR (Epidermal Growth Factor Receptor), which is crucial for cancer cell proliferation.
  • Apoptosis Induction : The compound can trigger apoptosis in cancer cells by modulating mitochondrial pathways and influencing Bcl-2 family proteins.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest at specific phases, preventing cancer cell division.

Anticancer Activity

A recent study highlighted the anticancer properties of related compounds featuring the benzo[d][1,3]dioxole structure. For example:

CompoundCell LineIC50 (µM)Mechanism
Compound AHepG2 (Liver Cancer)2.38EGFR Inhibition
Compound BHCT116 (Colon Cancer)1.54Apoptosis Induction
Compound CMCF7 (Breast Cancer)4.52Cell Cycle Arrest

These findings suggest that derivatives of the compound may similarly exhibit potent anticancer effects through multiple mechanisms .

Anti-inflammatory Effects

In vitro studies have shown that compounds with similar structures can reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role for this compound in treating chronic inflammatory conditions.

Antidiabetic Potential

Research on benzodioxole derivatives indicated significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. For instance:

Compoundα-Amylase IC50 (µM)Effect on Blood Glucose (mg/dL)
IIc0.68Reduced from 252.2 to 173.8

This underscores the potential of such compounds in developing antidiabetic therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with three classes of analogs: benzodioxolyl acetamides , dihydrobenzofuran derivatives , and substituted acetamides .

Key Observations :

  • The 2,2-dimethyl-2,3-dihydrobenzofuran group may enhance metabolic stability compared to unsubstituted benzofurans, as dimethyl groups often reduce oxidative degradation .
  • Unlike boron-containing analogs (e.g., 5c), the target compound lacks a metal-coordinating moiety, suggesting divergent mechanisms of action .
Bioactivity and Mechanistic Insights
  • K-16 (): At 0.1 µM, it inhibits primary root elongation in A. thaliana by 40–50%, comparable to the auxin analog NAA. This suggests acetamides with benzodioxole motifs may interfere with auxin signaling or transport .
  • 5c (): The boron-containing acetamide exhibits improved pharmacokinetic properties, with logP values indicating enhanced lipophilicity (critical for membrane permeability) .
  • Thiazolidinone benzamides (): Demonstrated IC₅₀ values of 2–10 µM against α-glucosidase, highlighting the role of amide derivatives in enzyme inhibition .

However, empirical validation is required.

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound?

The multi-step synthesis requires precise control of reaction parameters such as temperature (typically 60–80°C for coupling steps), solvent selection (e.g., DMF for solubility of aromatic intermediates), and stoichiometric ratios of reagents like triethylamine as a base. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC, with purification achieved through column chromatography or recrystallization. Structural confirmation relies on NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to validate the alkyne linker and acetamide functionality .

Q. How can researchers confirm the purity and structural integrity of the compound post-synthesis?

Key analytical methods include:

  • NMR spectroscopy : To verify proton environments (e.g., dihydrobenzofuran methyl groups at δ ~1.5 ppm) and confirm ether/amide bond formation.
  • HPLC : For purity assessment (>95% is typical for pharmacological studies).
  • Mass spectrometry : To confirm the molecular ion peak (expected ~365.36 g/mol) and rule out byproducts .

Q. What are the primary biological targets hypothesized for this compound?

Preliminary studies suggest interactions with enzymes or receptors involving aromatic stacking (via the benzo[d][1,3]dioxole moiety) and hydrogen bonding (via the acetamide group). Computational docking studies or competitive binding assays (e.g., fluorescence polarization) are recommended to identify targets such as kinases or GPCRs .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved methodologically?

Contradictions may arise from differences in assay conditions (e.g., pH, cell lines). To address this:

  • Use dose-response curves (IC₅₀/EC₅₀) under standardized conditions.
  • Apply statistical Design of Experiments (DoE) to isolate variables (e.g., solvent effects, incubation time) and identify confounding factors .
  • Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What strategies are effective for improving the compound’s metabolic stability without compromising activity?

  • Structure-activity relationship (SAR) studies : Modify the but-2-yn-1-yl linker (e.g., saturation to butane) or introduce electron-withdrawing groups to the dihydrobenzofuran ring.
  • In vitro microsomal assays : Assess hepatic stability using liver microsomes, followed by LC-MS/MS to quantify metabolite formation .

Q. How can computational methods enhance experimental design for this compound’s applications?

  • Quantum mechanical calculations : Predict reactivity of the alkyne linker in click chemistry or cycloaddition reactions.
  • Molecular dynamics simulations : Model interactions with lipid bilayers to optimize bioavailability.
  • Machine learning : Train models on PubChem bioassay data to prioritize synthesis pathways or predict off-target effects .

Methodological Challenges and Solutions

Q. What experimental approaches mitigate instability of the alkyne moiety during storage?

  • Store under inert atmosphere (argon) at −20°C in amber vials.
  • Characterize degradation products via LC-MS and adjust formulation (e.g., lyophilization with cyclodextrins) .

Q. How should researchers design assays to evaluate the compound’s selectivity across related targets?

  • Use panel screening against structurally similar targets (e.g., benzofuran-binding proteins).
  • Apply thermal shift assays (TSA) to quantify target engagement specificity.
  • Cross-reference with databases like ChEMBL to identify known off-target binders .

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